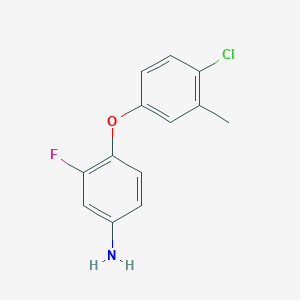

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine is an organic compound that features a phenylamine backbone substituted with chloro, methyl, and fluoro groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine typically involves the reaction of 4-chloro-3-methylphenol with 3-fluoroaniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The synthesis of 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine typically involves a two-step process:

-

Formation of Nitro Intermediate : A nitro group is introduced to the phenyl ring via nitration. For example, reacting 4-(4-chloro-3-methylphenoxy)aniline with nitric acid under controlled conditions forms the nitro derivative.

-

Reduction to Amine : The nitro group is reduced to an amine using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Key Reaction Conditions :

-

Nitration : Concentrated nitric acid, 0–5°C, 3–5 hours.

-

Reduction : Hydrogen gas, 1 atm, 80°C, 12 hours.

Phenoxy Group Formation

The phenoxy group (4-chloro-3-methylphenoxy) is typically introduced via nucleophilic aromatic substitution. For example:

-

Reacting 3-fluoroaniline with 4-chloro-3-methylphenol in the presence of a base (e.g., K2CO3) and a solvent like dimethylformamide (DMF) at 100–120°C.

Nucleophilic Aromatic Substitution

The amine group acts as a strong activating group, directing substitution at the para position of the aniline ring. The reaction involves:

-

Deprotonation of the amine to form a nitrogens nucleophile.

-

Attack on the activated aromatic ring of the phenoxy precursor.

Example Reaction :

Aniline derivative+Phenoxy precursor→Target compound

Conditions : K2CO3, DMF, 100–120°C.

Oxidation

The amine group can undergo oxidation to form nitroso or nitro derivatives. For instance:

Mechanism :

-

Protonation of the amine group.

-

Formation of a reactive oxygen species (e.g., hydroxyl radical).

Reduction

The nitro group in intermediates can be reduced to an amine using:

Example Reaction :

Nitro compoundH2,Pd CAmine

Esterification

The phenolic oxygen in the phenoxy group can undergo esterification with acylating agents like acetic anhydride.

Mechanism :

-

Protonation of the phenolic oxygen.

-

Nucleophilic attack by the acylating agent.

Example Reaction :

Phenoxy group+Acetic anhydride→Acetate ester

Pharmaceuticals

-

Antimicrobial agents : The compound’s substituents (chlorine, fluorine) enhance lipophilicity, improving membrane penetration and bioactivity .

-

Kinase inhibitors : The aromatic amine structure is common in kinase inhibitors, which target oncogenic pathways .

Materials Science

-

Polymer synthesis : The amine group can participate in condensation reactions to form polymers with tailored properties.

Table 2: Reaction Mechanisms

| Mechanism | Key Steps | Substituent Effect |

|---|---|---|

| Nucleophilic substitution | Activated ring attack | Chlorine (deactivating meta) |

| Oxidation | Radical formation | Fluorine (stabilizes intermediates) |

| Reduction | Catalytic hydrogenation | Methyl (steric hindrance) |

Applications De Recherche Scientifique

Medicinal Chemistry

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine has been investigated for its potential as an anticancer agent. Preliminary studies indicate that it exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the compound against a panel of over 60 cancer cell lines. The results showed an average growth inhibition rate of 12.53% at a concentration of 10−5M, suggesting its potential as a lead compound in drug development for cancer therapy .

Agrochemical Applications

The compound is also explored for its use in agrochemicals, particularly as a herbicide or pesticide. Its chlorinated and fluorinated structure may enhance its efficacy in targeting specific biological pathways in pests.

Case Study: Herbicidal Activity

Research has indicated that derivatives of this compound demonstrate selective herbicidal properties against certain weed species, potentially reducing crop competition without harming desirable plants .

The biological activity of this compound has been linked to its ability to inhibit certain enzymes involved in cellular processes, which may contribute to its anticancer and antimicrobial properties.

Mechanism of Action

The compound is believed to interact with specific enzyme targets, modulating their activity and thereby influencing cellular signaling pathways critical for tumor growth and proliferation .

Mécanisme D'action

The mechanism by which 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-Chloro-3-methylphenoxy)phenol: Similar in structure but lacks the fluorine atom.

4-Chloro-3-methylphenol: Similar in structure but lacks the phenoxy and fluorine groups.

Uniqueness

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine is unique due to the presence of both chloro and fluoro substituents on the phenylamine backbone. This combination of substituents can impart distinct chemical and biological properties, making it valuable for specific applications.

Activité Biologique

4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine, a compound with potential therapeutic applications, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro and a fluorine substituent on the aromatic rings, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, particularly those related to cell proliferation and angiogenesis.

- Receptor Modulation : It acts on tyrosine kinase receptors, influencing intracellular signaling pathways that regulate cell growth and survival .

- Apoptosis Induction : Research indicates that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, thereby inhibiting tumor growth.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines. |

| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent. |

| Analgesic | Shows promise in pain relief models, indicating possible analgesic properties. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo, supporting its use in inflammatory conditions. |

| Antioxidant | Scavenges free radicals, contributing to its protective effects against oxidative stress. |

Case Studies and Research Findings

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations of 10-50 µM. The mechanism was linked to the inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis.

- Antimicrobial Properties : In vitro assays revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings suggest its potential use as a therapeutic agent against bacterial infections .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory effects.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within tissues. It is primarily metabolized in the liver through phase I reactions (oxidation) followed by phase II conjugation reactions. The compound's half-life ranges from 2 to 4 hours, necessitating multiple doses for sustained therapeutic effects .

Propriétés

IUPAC Name |

4-(4-chloro-3-methylphenoxy)-3-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO/c1-8-6-10(3-4-11(8)14)17-13-5-2-9(16)7-12(13)15/h2-7H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPPOKPBQSDVCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.